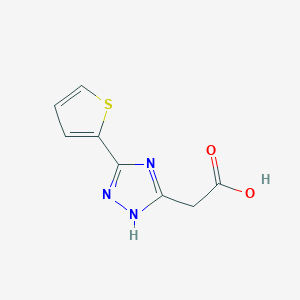![molecular formula C13H17NO B1468528 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol CAS No. 1344861-88-6](/img/structure/B1468528.png)
1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol
Übersicht
Beschreibung
1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-ol, also known as 2E-Phenylpropylpyrrolidin-3-ol or 2E-PPP, is an organic compound belonging to the class of pyrrolidinols. It has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry. 2E-PPP has been used in the synthesis of various compounds, as well as in the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: COX-2 Inhibition
In medicinal chemistry, pyrrolidine derivatives have been explored for their biological activity. Specifically, certain pyrrolidine compounds have shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the low micromolar range . This suggests that “1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol” could be investigated for its potential anti-inflammatory properties, as COX-2 is an enzyme involved in the inflammation process.
Agriculture: Pesticide Development
The structural versatility of pyrrolidine rings makes them suitable candidates for the development of new pesticides. Their ability to bind with various enzymes and receptors in pests can be utilized to disrupt biological processes critical for pest survival .
Materials Science: Organic Synthesis
Pyrrolidine derivatives are valuable in materials science for organic synthesis. They can serve as building blocks for creating complex organic compounds due to their reactivity and stability. This compound could be used to synthesize new materials with unique properties .
Environmental Science: Pollutant Degradation
In environmental science, pyrrolidine derivatives could be studied for their ability to degrade environmental pollutants. Their reactivity might be harnessed to break down harmful chemicals into less toxic substances .
Biochemistry: Enzyme Modulation
In biochemistry, “1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol” could be used to modulate enzyme activity. Due to the stereogenicity of the pyrrolidine ring, it can interact with enantioselective proteins, potentially influencing biochemical pathways .
Pharmacology: Drug Design
The pyrrolidine scaffold is significant in pharmacology for drug design. Its non-planarity and stereogenicity allow for the exploration of pharmacophore space, making it a valuable scaffold for developing new drugs with specific target selectivity .
Eigenschaften
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-10-14(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13,15H,8-11H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKWQXFCTXCITQ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



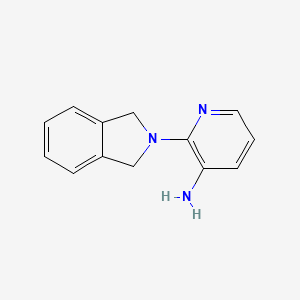
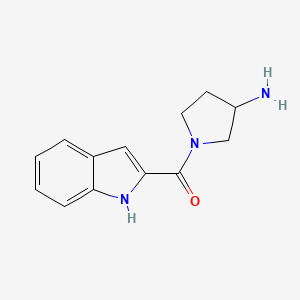
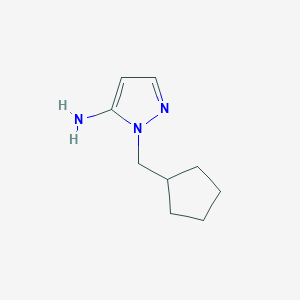
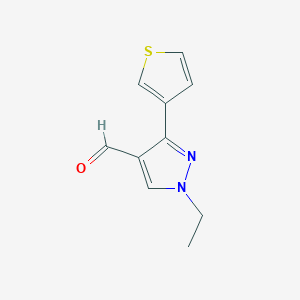





amine](/img/structure/B1468459.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
